molecular formula C7H2F15N B12858298 N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine

N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine

Cat. No.: B12858298
M. Wt: 385.07 g/mol
InChI Key: IWHWMBRNFYFOIL-UHFFFAOYSA-N
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Description

N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine is a fluorinated amine compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine typically involves the fluorination of heptan-1-amine. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical fluorination, where heptan-1-amine is subjected to an electric current in the presence of hydrogen fluoride. This method allows for the efficient and controlled introduction of fluorine atoms into the molecule.

Chemical Reactions Analysis

Types of Reactions

N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction: Reduction reactions can convert the compound into fluorinated hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include fluorinated amides, nitriles, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique properties.

    Medicine: Studied for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Mechanism of Action

The mechanism by which N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol: A fluorinated alcohol with similar properties but different reactivity.

    N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptanoic acid: A fluorinated carboxylic acid with distinct chemical behavior.

Uniqueness

N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions. Its high fluorine content also imparts exceptional stability and resistance to degradation, making it valuable in various applications.

Properties

Molecular Formula

C7H2F15N

Molecular Weight

385.07 g/mol

IUPAC Name

N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine

InChI

InChI=1S/C7H2F15N/c8-2(9,1-23(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2

InChI Key

IWHWMBRNFYFOIL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(F)F

Origin of Product

United States

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